Desethyl pirimiphos-methyl

Description

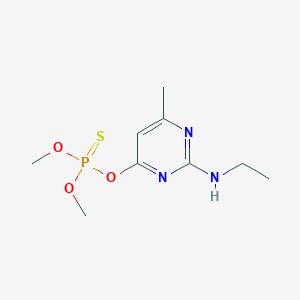

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJYNECHJIZSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217224 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-59-1 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation Pathways of Desethyl Pirimiphos Methyl

Mechanistic Understanding of Desethylation in Organophosphates

The removal of an ethyl group from the N,N-diethylamino moiety of pirimiphos-methyl (B1678452) is a critical step in its metabolic cascade. This process, known as de-ethylation, can occur through both enzymatic and non-enzymatic mechanisms.

The biotransformation of organophosphates is a complex process primarily mediated by enzyme systems within the body. nih.gov In mammals, the liver is the principal site for pesticide metabolism. nih.gov The metabolism of pirimiphos-methyl involves several enzymatic reactions, including oxidation and hydrolysis. nih.gov

Key enzymatic processes involved in the metabolism of organophosphates include:

Hydrolysis: Esterase enzymes play a vital role in detoxifying organophosphates by cleaving ester bonds. nih.gov While their primary action is on the phosphoester linkage, their involvement in the broader metabolic pathway that exposes the molecule to other enzymes is crucial. nih.gov

Conjugation: Glutathione (B108866) S-transferases (GSTs) are involved in the detoxification of organophosphates by catalyzing the conjugation of glutathione to the electrophilic phosphorus atom or to alkyl groups. This process, known as dealkylation, can result in the removal of alkyl groups from the phosphate (B84403) ester. Studies on related compounds have demonstrated that glutathione conjugation is a significant detoxification pathway. nih.gov

While enzymatic reactions are the primary drivers of metabolism in vivo, non-enzymatic chemical transformations can also contribute to the degradation of pirimiphos-methyl, although these are less specific for the formation of the desethyl metabolite. These pathways are more relevant to the environmental fate of the parent compound. Pirimiphos-methyl is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. inchem.org Additionally, it can undergo photodegradation in the presence of sunlight. nih.gov However, these abiotic degradation processes typically lead to the cleavage of the P-O-pyrimidine bond, yielding the hydroxypyrimidine metabolite (2-diethylamino-6-methylpyrimidin-4-ol), rather than specifically causing N-de-ethylation. fao.orgresearchgate.net

In Vivo Metabolism in Diverse Biological Systems

The metabolism of pirimiphos-methyl has been studied in various biological systems, revealing species-specific differences in metabolite profiles and distribution.

In mammals, pirimiphos-methyl is rapidly absorbed following oral administration, extensively metabolized, and excreted primarily in the urine. inchem.orgwho.intwho.int The metabolic pathways are complex, involving both cleavage of the P–O–C bond and modifications to the pyrimidine (B1678525) ring, including N-de-ethylation. who.int

Studies in rats have been instrumental in elucidating the metabolic fate of pirimiphos-methyl. Following oral administration, a significant portion of the dose is excreted as various metabolites in the urine within 24 hours. who.int

Desethyl pirimiphos-methyl, specifically identified as O-2-ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (B77711) (desethyl-R402186), has been identified as a major urinary metabolite in rats, particularly after high-dose exposure. fao.org A study found that after a single dose of 250 mg/kg, this desethyl metabolite was one of the main metabolites found in the urine of both male and female rats. fao.org In contrast, at a lower dose of 1 mg/kg, the primary urinary metabolite was the hydroxypyrimidine product resulting from the cleavage of the phosphate ester bond, 2-ethylamino-6-methylpyrimidin-4-ol (R35510). fao.org This suggests that the N-de-ethylation pathway resulting in this compound is a significant route, especially at higher exposure levels.

The distribution of pirimiphos-methyl and its metabolites varies across different tissues, influenced by their physicochemical properties. The parent compound, being more lipophilic, tends to be found in fatty tissues, while its more polar metabolites are distributed in other tissues and are more readily excreted.

In a study involving a lactating goat, the desethyl metabolite of pirimiphos-methyl (O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate, R36341) was a major residue in fat, accounting for 17% of the total radioactive residue (TRR). fao.org The parent compound, pirimiphos-methyl, was the most predominant residue in fat (55% of TRR). fao.org This indicates that the desethyl metabolite retains some lipophilicity, leading to its distribution in adipose tissue.

In contrast, in other tissues such as the liver, kidney, and muscle, the predominant metabolites are typically the more polar hydroxypyrimidinols, which result from the cleavage of the phosphate ester bond. fao.org The liver, as the primary site of metabolism, and the kidneys, as the primary organ of excretion, show significant concentrations of these polar metabolites. fao.orgnih.govejmoams.com Studies in rats have shown that after repeated dosing, concentrations of unchanged pirimiphos-methyl in the liver, kidney, and fat remain low, indicating efficient metabolism and clearance. who.int Some accumulation of metabolites in the abdominal fat of rats has been noted. inchem.org

| Tissue | Pirimiphos-methyl | This compound (R36341) | Hydroxypyrimidinols (e.g., R35510, R4039) |

|---|---|---|---|

| Fat | 55% | 17% | Not Reported as Major |

| Liver | Not Reported as Major | Not Reported as Major | Major Metabolites |

| Kidney | Not Reported as Major | Not Reported as Major | Major Metabolites |

| Muscle | Not Reported as Major | Not Reported as Major | Major Metabolites |

Data sourced from a study on a lactating goat. fao.org "Not Reported as Major" indicates that these compounds were not the predominant residues found in the respective tissues.

Mammalian Metabolic Pathways

Excretion Patterns in Mammalian Systems (e.g., Urine, Faeces, Bile)

In mammals, pirimiphos-methyl is rapidly absorbed and metabolized, with its metabolites being quickly eliminated from the body. hi.nonih.gov The primary routes of excretion are urine and faeces. nih.govresearchgate.net

Studies in rats demonstrate that after oral administration, a significant majority of the dose is excreted within the first 24 hours, with approximately 80.7% found in urine and 7.3% in faeces. hi.nonih.govhi.no Over a 96-hour period, these figures rise to 86.0% in urine and 15.2% in faeces. hi.nonih.gov Research involving rats with bile-duct cannulation showed that within 48 hours, 33-38% of the administered radioactivity was excreted in urine, 17-21% in bile, and 16-30% in faeces. nih.gov This suggests that metabolites excreted in bile can be reabsorbed from the gastrointestinal tract. nih.gov

Similar patterns of rapid excretion are observed in other mammalian species. In dogs, 48 hours after administration, urinary excretion accounted for 64.4% to 82.5% of the dose, while faecal excretion was between 13.3% and 17.3%. nih.govhi.no In ruminants like goats and cows, the pattern is comparable. A lactating goat excreted 91% of a single dose within eight days, with 87% in the urine and 4% in the faeces. nih.govresearchgate.net Likewise, a cow excreted 85% of the dose in urine and 14% in faeces over seven days. nih.govresearchgate.net

Unchanged pirimiphos-methyl is not detected in the urine of mammals. hi.noresearchgate.net Instead, a variety of metabolites are present, with the specific profile varying by species and dose. nih.gov

| Species | Urine (%) | Faeces (%) | Bile (%) | Time Frame | Source |

|---|---|---|---|---|---|

| Rat | 80.7 | 7.3 | N/A | 24 hours | hi.nonih.govhi.no |

| Rat (Bile-cannulated) | 33-38 | 16-30 | 17-21 | 48 hours | nih.gov |

| Dog | 64.4 - 82.5 | 13.3 - 17.3 | N/A | 48 hours | nih.govhi.no |

| Goat | 87 | 4 | N/A | 8 days | nih.govresearchgate.net |

| Cow | 85 | 14 | N/A | 7 days | nih.govresearchgate.net |

Interspecies Metabolic Comparative Analysis

The metabolic pathways of pirimiphos-methyl share common features across mammalian species, primarily involving the cleavage of the phosphate-ester bond (P-O-C) and subsequent modification of the resulting pyrimidine moiety. hi.nohi.no Key transformation processes include the hydrolysis of a methyl ester group, de-ethylation of the N-diethyl group, conjugation with glucuronic acid, hydrolysis of the pyrimidinyl group, and oxidation of the phosphorothioate to a phosphate. nih.gov

This compound, scientifically known as O-2-ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate, is a significant metabolite formed through N-de-ethylation. nih.gov In male rats administered a high dose, this desethyl metabolite and 2-ethylamino-6-methylpyrimidin-4-ol were the main urinary metabolites. nih.gov Interestingly, a sex-dependent difference was observed, with female rats primarily excreting the metabolite O-2-diethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate and the desethyl metabolite. nih.gov In both rats and dogs, 2-ethylamino-4-hydroxy-6-methylpyrimidine (B8771187) has been identified as a major metabolite. hi.no

In ruminants, the metabolic profile shows slight variations. In the fat of lactating goats, the major residues identified were the parent pirimiphos-methyl and another de-ethylated metabolite, O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate. nih.gov In cows, the residues found in milk consisted mainly of hydroxypyrimidine hydrolysis products and their conjugates. nih.govresearchgate.net

Avian Metabolic Pathways (e.g., Laying Hens)

In avian species such as laying hens, pirimiphos-methyl is also metabolized and rapidly excreted. Following a single oral dose, hens excrete over 70% of the administered radiolabel within 24 hours. researchgate.net

When hens are fed diets containing pirimiphos-methyl, residues of the parent compound in eggs remain exceedingly low. researchgate.net However, total metabolites, primarily in water-soluble forms, accumulate and reach a steady equilibrium. researchgate.net Notably, neither pirimiphos-methyl nor its potent oxygen analogue are detected in muscle tissue, although radiolabel from the compound is present, indicating metabolite deposition. researchgate.net Residues of the parent compound have been detected in the fat and muscle of hens on treated diets. researchgate.net

The higher toxicity of some organophosphates in birds compared to mammals can be partly attributed to differences in enzymatic activity; birds exhibit lower activity of A-esterases, which are involved in the detoxification of these compounds. researchgate.netnih.gov The primary metabolic routes for pesticides in laying hens typically involve S-oxidation and hydrolysis. nih.gov

Aquatic Organism Metabolic Pathways (e.g., Fish)

In aquatic environments, fish metabolize pirimiphos-methyl through several pathways. The detoxification process in Atlantic salmon involves glutathione and glycine (B1666218) conjugation reactions. dtu.dk In vitro studies using liver cells (hepatocytes) from Atlantic salmon have shown that pirimiphos-methyl exposure impacts lipid metabolism, glutathione levels, glycolysis, and tryptophan metabolism. dtu.dk Pirimiphos-methyl is generally eliminated rapidly from fish tissues once exposure ceases. researchgate.net

This compound has been identified in multiple tissues of Atlantic salmon, indicating its systemic distribution following exposure. nih.gov A study confirmed the presence of Desethyl-PM in the liver, muscle, kidney, and bile of the fish. nih.gov Another major metabolite, 2-diethylamino-6-methylpyrimidin-4-ol (2-DAMP), was also identified in these tissues, often at the highest levels. nih.gov

While specific concentrations of this compound in each tissue are not detailed, monitoring programs have quantified the parent compound. In Norwegian farmed Atlantic salmon, pirimiphos-methyl has been detected in fillet samples at maximum concentrations of 0.31 µg/kg and 0.66 µg/kg in separate monitoring years. hi.nohi.no The detection of these residues in fish tissue is generally indicative of ongoing exposure from sources such as aquafeeds. researchgate.net

| Tissue | Presence of this compound | Source |

|---|---|---|

| Muscle (Fillet) | Detected | nih.gov |

| Liver | Detected | nih.gov |

| Kidney | Detected | nih.gov |

| Bile | Detected | nih.gov |

The metabolism of pirimiphos-methyl in cold-water fish like Atlantic salmon appears to differ from that in mammals. nih.gov In Atlantic salmon, the identification of Desethyl-PM and 2-DAMP without the presence of more extensively metabolized forms suggests that the biotransformation pathway in these fish may be less complete than in ruminants. nih.gov This highlights a key metabolic difference in cold-water species.

In rainbow trout, another significant cold-water species, the biotransformation of organophosphorus compounds is known to involve both oxidative pathways, likely mediated by cytochrome P450 enzymes, and glutathione-mediated pathways. The liver is a primary site for these enzymatic reactions.

The metabolic profile in Atlantic salmon is characterized by effects on lipid and vitamin metabolism, as well as glutathione turnover. dtu.dk In contrast, studies on rainbow trout have focused on the enzymatic systems responsible for detoxification, such as glutathione S-transferases (GSTs), which play a role in detoxifying xenobiotics. The comparison suggests that while both species possess detoxification mechanisms, the resulting metabolite profiles and physiological impacts may differ. Furthermore, environmental factors such as temperature significantly influence the rate of uptake, elimination, and metabolic fate of contaminants in fish, with biotransformation being slower at colder temperatures. researchgate.net

Environmental Degradation and Metabolite Formation

Pirimiphos-methyl degrades relatively quickly in the environment through a combination of physical, chemical, and biological processes. hi.no The primary mechanisms of degradation include volatilization and photodegradation initially, with biodegradation and chemical hydrolysis becoming more significant after approximately 24 hours. hi.no

In the atmosphere, the degradation of pirimiphos-methyl is predominantly driven by its reaction with hydroxyl (OH) radicals. researchgate.net The atmospheric lifetime of the compound is short, estimated to be around 1.6 hours. researchgate.net This reaction leads to the formation of degradation products including sulfur dioxide, glyoxal, and other oxygenated and nitrogenated compounds. researchgate.net

In soil and water, key environmental transformation products include N,N-diethylguanidine and 2-diethylamino-6-methyl pyrimidin-4-ol. hi.no The rate of degradation is significantly influenced by environmental conditions. During thermophilic composting of plant residues, pirimiphos-methyl is destroyed effectively, with 81-89% degradation occurring within the first 54 hours. nih.gov This process is accelerated by high temperatures, the presence of organic matter, moisture, and high levels of biological activity. nih.gov

Formation in Plant Matrices

The formation of this compound in plant matrices is a result of the biotransformation of its parent compound, pirimiphos-methyl. One of the primary metabolic routes is the de-ethylation of the N-diethyl group attached to the pyrimidine ring. fao.org This enzymatic process involves the removal of one of the ethyl groups from the diethylamino side chain, leading to the formation of an ethylamino group at the same position.

The resulting compound, O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate, is the chemical identity of this compound. This biotransformation is a common detoxification pathway observed in various organisms, including plants, as a mechanism to increase the polarity of the xenobiotic compound, thereby facilitating its further metabolism and excretion.

In addition to N-dealkylation, other metabolic transformations of pirimiphos-methyl in plants include the hydrolysis of the phosphorothioate group, which leads to the formation of various pyrimidinol metabolites. fao.org However, the specific pathway of N-de-ethylation directly contributes to the presence of this compound residues in plant tissues that have been treated with pirimiphos-methyl.

Accumulation and Distribution in Stored Agricultural Commodities (e.g., Grains)

Following the application of pirimiphos-methyl to stored agricultural commodities such as wheat and maize to protect them from insect infestation, the parent compound undergoes gradual degradation and metabolism. This process leads to the formation and accumulation of various metabolites, including this compound.

Studies on stored grains have identified O-2-ethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate as a metabolite. fao.org While the predominant residue found in stored grains is often the parent pirimiphos-methyl, its metabolites, including the desethyl derivative, can also be present.

The accumulation and distribution of this compound within the grain kernel can be influenced by factors such as moisture content, temperature, and the duration of storage. Generally, pesticide residues, including metabolites, tend to concentrate in the outer layers of the grain, such as the bran. hasdai.org This is significant as the distribution of residues can vary between different processed grain products, with bran and wholemeal flour potentially containing higher concentrations than refined white flour. hasdai.orghasdai.org

The following table summarizes the findings on pirimiphos-methyl and its metabolites in stored grains.

| Commodity | Compound | Residue Level | Storage Duration | Reference |

| Wheat | Pirimiphos-methyl | Declined to 78% of initial application after 12 months | 12 months | hasdai.org |

| Bound Residues | Reached a maximum of 2.2% | 12 months | hasdai.org | |

| Barley | Pirimiphos-methyl | Declined to 59% of initial application after 12 months | 12 months | hasdai.org |

| Bound Residues | Reached a maximum of 3.0% | 12 months | hasdai.org | |

| Maize | Pirimiphos-methyl | 61.9% and 66.7% remained after 9 months in two areas | 9 months | chiralen.com |

It is important to note that while the presence of this compound has been confirmed, detailed quantitative data on its specific accumulation and distribution in various stored grains over time is limited in the available scientific literature. Most studies have focused on the dissipation of the parent compound.

Hydrolytic Degradation Pathways

The stability of pirimiphos-methyl is influenced by the pH of the surrounding medium, and it is known to undergo hydrolysis under both acidic and alkaline conditions. inchem.org Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the case of pirimiphos-methyl, this can lead to the breakdown of the molecule and the formation of various degradation products.

The rate of hydrolysis is pH-dependent, being fairly rapid at a pH of 4, very slow at a neutral pH of 7, and slow at a pH of 9. fao.org The primary product of hydrolysis is typically the cleavage of the phosphate ester bond, leading to the formation of 2-diethylamino-6-methylpyrimidin-4-ol. nih.gov

While hydrolysis is a significant degradation pathway for pirimiphos-methyl, the available literature does not strongly indicate that the N-de-ethylation to form this compound is a primary outcome of this abiotic process. One study identified a des-methyl analog on the phosphate group as a hydrolysis product at pH 7 and 9, but not the N-desethyl derivative. nih.gov Therefore, biotransformation in plants and other organisms appears to be the more significant pathway for the formation of this compound.

The table below shows the pH-dependent hydrolysis of pirimiphos-methyl.

| pH | Rate of Hydrolysis | Primary Hydrolysis Product | Reference |

| 4 | Fairly rapid | 2-diethylamino-6-methylpyrimidin-4-ol | fao.orgnih.gov |

| 7 | Very slow | 2-diethylamino-6-methylpyrimidin-4-ol, O-2-diethylamino-6-methylpyrimidin-4-yl o-methyl-phosphorothioate | fao.orgnih.gov |

| 9 | Slow | 2-diethylamino-6-methylpyrimidin-4-ol, O-2-diethylamino-6-methylpyrimidin-4-yl o-methyl-phosphorothioate | fao.orgnih.gov |

Photolytic Degradation Pathways

Pirimiphos-methyl is susceptible to rapid degradation upon exposure to light, a process known as photolysis. fao.org This degradation is an important environmental dissipation route for the insecticide. Photolysis involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of various photoproducts.

The major photolytic degradation product of pirimiphos-methyl is reported to be 2-diethylamino-6-methylpyrimidin-4-ol, formed through the cleavage of the phosphate ester linkage. fao.org One comprehensive study on the photocatalytic degradation of pirimiphos-methyl identified 27 intermediate metabolites, suggesting a complex degradation pathway. hasdai.org

However, similar to hydrolytic degradation, the current body of scientific literature does not provide strong evidence to suggest that N-de-ethylation to form this compound is a significant photolytic degradation pathway. The primary route of photolytic breakdown appears to be the cleavage of the ester bond. Therefore, it is more likely that this compound is formed through biological processes within organisms rather than through abiotic photolysis in the environment.

Analytical Methodologies for Detection and Quantification of Desethyl Pirimiphos Methyl

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate Desethyl pirimiphos-methyl (B1678452) from interfering components within a sample matrix, ensuring accurate and reliable analytical results.

Extraction Procedures

Various extraction methods are utilized to efficiently remove Desethyl pirimiphos-methyl from diverse sample types. The choice of solvent and technique depends on the nature of the matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become a standard approach for pesticide residue analysis in many food and agricultural products. nih.govresearchgate.netwaters.comxn--untersuchungsmter-bw-nzb.de A typical QuEChERS procedure involves an initial extraction with acetonitrile (B52724). nih.govresearchgate.net For dry commodities, a hydration step with water is often included before the addition of the extraction solvent. nih.gov Following extraction, a partitioning step is induced by adding salts, such as magnesium sulfate (B86663) and sodium chloride, which facilitates the separation of the acetonitrile layer containing the pesticides from the aqueous and solid matrix components. nih.goveurl-pesticides.eu Variations of the QuEChERS method have been developed to optimize recovery for specific matrices. For instance, in the analysis of the herbal medicine chenpi, a modified QuEChERS method using acetonitrile extraction followed by specific clean-up steps was found to be effective. nih.govresearchgate.net

Acetone-Hexane: A mixture of acetone (B3395972) and hexane (B92381) is another common extraction solvent system for pirimiphos-methyl and its metabolites. fao.orgfao.orgwiley.com This method typically involves macerating the sample with an acetone/hexane (e.g., 2:8 v/v) mixture, followed by the addition of water, shaking, and centrifugation to separate the hexane layer containing the analytes. fao.orgfao.org This technique has been applied to a variety of sample types, including plant tissues, milk, and eggs. fao.org

Acetonitrile: Acetonitrile is a widely used extraction solvent due to its ability to extract a broad range of pesticides with high efficiency. nih.govresearchgate.netcoresta.org It is the solvent of choice in many QuEChERS-based methods. nih.govresearchgate.netwaters.com In some applications, samples are extracted with acetonitrile, and the resulting extract is then subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. coresta.org For complex matrices like cannabis, extraction with acetonitrile followed by C18 SPE clean-up has been successfully employed. coresta.org

Interactive Data Table: Comparison of Extraction Solvents for this compound

| Extraction Solvent/Method | Matrix Type | Key Advantages | Reference |

| QuEChERS (Acetonitrile) | Fruits, Vegetables, Grains, Herbal Medicine | Broad applicability, high throughput, reduced solvent usage | nih.govresearchgate.netwaters.comxn--untersuchungsmter-bw-nzb.de |

| Acetone-Hexane | Plant Tissues, Animal Tissues, Milk, Eggs | Effective for a range of matrices, established method | fao.orgfao.orgwiley.com |

| Acetonitrile | Cannabis, Edible Oils | Good for complex matrices when combined with appropriate clean-up | coresta.orgpragolab.cz |

Clean-up Strategies

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis.

Dispersive Solid-Phase Extraction (dSPE): This is a common clean-up technique used in conjunction with QuEChERS. nih.gov After the initial extraction and partitioning, an aliquot of the supernatant is mixed with a combination of sorbents in a separate tube. nih.gov Common sorbents include primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments and sterols. nih.govresearchgate.net The choice and amount of sorbents are tailored to the specific matrix. nih.govresearchgate.net

Column Chromatography: This technique is a more traditional but highly effective clean-up method. scribd.comnih.gov The sample extract is passed through a column packed with an adsorbent material, such as Florisil, silica (B1680970) gel, or alumina. scribd.comepa.gov Different solvents are then used to elute the analytes while the interfering compounds are retained on the column. scribd.com For instance, a mixed column of sodium sulphate, Florisil, Celite, Attaclay, and activated charcoal has been used for the clean-up of pirimiphos-methyl and desethyl-pirimiphos-methyl extracts. scribd.com Solid-phase extraction (SPE) is a modern form of column chromatography using pre-packed cartridges, which offers convenience and reproducibility. coresta.orgnih.govepa.gov For example, C18 SPE cartridges are used to clean up acetonitrile extracts of cannabis samples. coresta.org

Matrix Effects and Mitigation Strategies

Matrix effects, which are the alteration of the analytical signal (suppression or enhancement) due to co-eluting matrix components, are a significant challenge in the analysis of this compound, particularly with mass spectrometry-based detection. eurl-pesticides.euresearchgate.netnih.gov

The extent of matrix effects can vary depending on the analyte, the matrix, and the analytical technique. researchgate.netnih.gov For example, in the gas chromatography-mass spectrometry (GC-MS/MS) analysis of various food matrices, significant signal enhancement was observed for apples and grapes, while strong suppression was noted for spelt kernels and sunflower seeds. researchgate.netnih.gov

Several strategies are employed to mitigate matrix effects:

Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is free of the target analyte. nih.govcoresta.orgresearchgate.netnih.gov This helps to compensate for the signal suppression or enhancement caused by the matrix components.

Standard Addition: This method involves adding known amounts of the standard to the sample extract. pragolab.cz By comparing the response of the spiked and unspiked samples, the concentration of the analyte can be determined, effectively compensating for matrix effects. pragolab.cz

Isotopically Labeled Internal Standards: The use of stable isotope-labeled internal standards, which have similar chemical properties and chromatographic behavior to the analyte but a different mass, is a highly effective way to correct for matrix effects and variations in extraction recovery. cwsabroad.com

Effective Clean-up: Thorough clean-up of the sample extract to remove interfering matrix components is a fundamental strategy to reduce matrix effects. lcms.cz

Chromatographic Separation Techniques

Chromatography is used to separate this compound from other compounds in the sample extract before detection.

Gas Chromatography (GC) Applications

Gas chromatography is a commonly used technique for the analysis of this compound and other pesticides. nih.govfao.orgfao.orgwiley.comnih.gov The sample extract is injected into the GC, where it is vaporized and carried by a carrier gas through a capillary column. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. nih.gov

GC is often coupled with various detectors for sensitive and selective detection:

Mass Spectrometry (MS and MS/MS): GC-MS and GC-MS/MS are powerful techniques that provide high selectivity and sensitivity. nih.govpragolab.cznih.govresearchgate.netnih.gov Mass spectrometry allows for the identification and quantification of compounds based on their mass-to-charge ratio. nih.gov Tandem mass spectrometry (MS/MS) provides even greater specificity by monitoring specific fragmentation patterns of the analyte. nih.gov

Thermionic Detection (NPD): This detector is specific for nitrogen- and phosphorus-containing compounds, making it well-suited for the analysis of organophosphorus pesticides like this compound. fao.org

Interactive Data Table: GC-based Analytical Findings for this compound

| Technique | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS/MS | Chenpi | 0.005 mg/kg | 86.9 - 104.4 | nih.gov |

| GC-MS | Various Plant and Animal Samples | 0.05 mg/kg (plant), 0.01 mg/kg (animal) | 70 - 110 | fao.org |

| GC-NPD | Various Plant Samples | 0.05 mg/kg | 60 - 117 | fao.org |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for compounds that are not easily volatilized or are thermally labile. nih.govwaters.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. waters.com Separation is achieved based on the analyte's affinity for the stationary and mobile phases. waters.com

Similar to GC, HPLC is most powerful when coupled with mass spectrometry:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of pesticides, including this compound, in complex matrices. waters.comeurl-pesticides.eucoresta.org It has been successfully applied to the analysis of pesticide residues in fruits, vegetables, and cannabis. waters.comcoresta.org

Spectrometric Detection Methods

Spectrometric techniques are central to the analysis of pesticide residues, providing both quantitative data and confirmation of a compound's identity.

Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the selective and sensitive analysis of this compound. waters.com This method offers high confidence in both the identification and quantification of the analyte, even in complex matrices. waters.com

In GC-MS/MS analysis, the mass spectrometer operates in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions unique to this compound. nih.gov This high selectivity allows for the confident identification and quantification of co-eluting compounds. waters.com For instance, a study on pesticide residues in chenpi utilized GC-MS/MS with an electron impact (EI) source for analysis. nih.gov The optimization of ion transition parameters is a crucial step in developing a robust GC-MS/MS method. nih.gov Similarly, LC-MS/MS methods have been developed for the analysis of a wide range of pesticides, including pirimiphos-methyl and its metabolites, in various food and environmental samples. nih.gov The use of UPLC-MS/MS allows for rapid determination and confirmation of pesticide residues. waters.com

One of the key advantages of MS/MS is the ability to perform ion ratio confirmation, which is a requirement for pesticide analysis in some regulatory frameworks. waters.com This involves monitoring both a primary (for quantification) and a secondary (for confirmation) MRM transition. waters.com

Gas chromatography with a flame photometric detector (GC-FPD) is a well-established and highly selective method for the analysis of organophosphorus pesticides, including pirimiphos-methyl and its metabolites. iaea.orgnih.gov The FPD is specifically sensitive to phosphorus-containing compounds, making it an ideal choice for this class of pesticides. researchgate.net

GC-FPD methods have been developed for the multiresidue analysis of organophosphate pesticides in various commodities like fruits and vegetables. iaea.orgnih.gov These methods often involve programmed temperature capillary column gas chromatography to achieve good separation of the analytes. iaea.orgnih.gov While GC-FPD is a powerful tool, it's important to note that gas chromatography is not suitable for compounds with high boiling points, nonvolatile substances, or those that are thermally unstable. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. cornell.eduresearchgate.net While often used to characterize the parent compound, pirimiphos-methyl, the principles of NMR can be applied to its metabolites like this compound for unambiguous structure confirmation. cornell.edufao.org

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the molecular structure. mdpi.com ¹H NMR gives insights into the proton environments, while ¹³C NMR details the carbon framework. mdpi.com For complex structures, 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different parts of the molecule. cornell.edu

Quantitative NMR (qNMR) has also gained traction for its high precision and accuracy in determining the purity of standards and quantifying compounds without the need for identical reference standards. mdpi.comeurl-pesticides.eu This non-destructive technique provides both qualitative and quantitative information simultaneously. eurl-pesticides.eu

Method Validation and Quality Control in Residue Analysis

To ensure the reliability and accuracy of analytical results, methods for residue analysis must undergo rigorous validation. Key parameters evaluated during validation include the limits of detection and quantification, and recovery.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netresearchgate.net These values are crucial for determining the sensitivity of an analytical method.

For this compound, a study analyzing pesticide residues in chenpi reported a limit of quantification (LOQ) of 0.005 mg/kg. nih.gov Other studies on the parent compound, pirimiphos-methyl, have reported LOQs of 0.01 mg/kg in animal tissues and 0.05 mg/kg in plant samples using GC-MS. fao.org In water analysis, LOQs can reach the low ng/L level. researchgate.netmdpi.com For instance, one study reported an LOQ of 0.0125 µg L⁻¹ for pirimiphos-methyl. mdpi.com

The following table summarizes some reported LOD and LOQ values for pirimiphos-methyl and its metabolites:

| Analyte | Matrix | Method | LOQ | LOD | Source |

| N-desethyl-pirimiphos-methyl | Chenpi | GC-MS/MS | 0.005 mg/kg | - | nih.gov |

| Pirimiphos-methyl | Animal Tissues | GC-MS | 0.01 mg/kg | - | fao.org |

| Pirimiphos-methyl | Plant Samples | GC-MS | 0.05 mg/kg | - | fao.org |

| Pirimiphos-methyl | Water | Lyophilization & GC-MS | 0.0125 µg L⁻¹ | - | mdpi.com |

| Pirimiphos-methyl | Milk | GC-FPD | - | 0.005 mg/kg | fao.org |

| Pirimiphos-methyl | Tissues | GC-FPD | - | 0.01 mg/kg | fao.org |

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is successfully extracted and measured from a spiked sample. Acceptable recovery rates typically fall within the range of 70-120%. nih.govtandfonline.com

In a study on chenpi, the average recoveries for N-desethyl-pirimiphos-methyl at different spiking levels (0.01, 0.05, and 0.1 mg/kg) were 86.9%, 99.7%, and 104.4%, respectively. nih.gov The relative standard deviations (RSDs) for these recoveries were low, indicating good precision. nih.gov For the parent compound, pirimiphos-methyl, recovery studies in various plant matrices have shown average recoveries within the acceptable range, although individual values can vary. fao.org A validation study for pesticide analysis in Daikenchuto, a herbal medicine, also demonstrated acceptable recovery rates for a wide range of pesticides. nih.gov Similarly, a method for analyzing pesticides in ground and surface water showed that for 330 compounds, the apparent recoveries were within the acceptable range of 60-120%. nih.gov

The table below presents recovery data for this compound from a study on chenpi:

| Analyte | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Source |

| N-desethyl-pirimiphos-methyl | 0.01 | 86.9 | 1.9 | nih.gov |

| N-desethyl-pirimiphos-methyl | 0.05 | 99.7 | 3.7 | nih.gov |

| N-desethyl-pirimiphos-methyl | 0.1 | 104.4 | 1.9 | nih.gov |

Linearity and Calibration Curve Performance

Establishing a linear relationship between the instrument response and the analyte concentration is fundamental for accurate quantification. Analytical methods for this compound have demonstrated excellent linearity over specified concentration ranges.

In a study analyzing pesticide residues in chenpi (aged citrus peel) using a modified QuEChERS method with GC-MS/MS, this compound showed good linearity within a concentration range of 2 to 200 ng/mL. The method achieved a high coefficient of determination (r²) of 0.9981, indicating a strong linear correlation. Quantification was performed using matrix-matched calibration curves to compensate for matrix effects.

Another multi-residue method validated for fruits and vegetables using both GC-MS/MS and LC-MS/MS reported linearity up to 0.4 mg/kg and 0.3 mg/kg, respectively. eurl-pesticides.eu The acceptance criterion for linearity, a coefficient of determination (R²) of 0.95 or greater, was met for all analytes, including by extension, metabolites like this compound. eurl-pesticides.eu Similarly, a method for animal feed analysis demonstrated linearity from 0.003 to 0.1 µg/mL with correlation coefficients (R) typically at or above 0.99.

The performance of calibration curves is often enhanced by using matrix-matched standards. This involves preparing the calibration standards in a blank matrix extract that is free of the analyte but otherwise identical to the samples being analyzed. This practice is crucial for correcting signal suppression or enhancement caused by co-extracting matrix components, thereby improving the accuracy of quantification. For instance, a study on Atlantic salmon tissues utilized a matrix-matched calibration in the range of 0.025–25 ng/mL to ensure accuracy.

Table 1: Linearity Performance Data for this compound

Stability of Analyte in Stored Samples and Extracts

The stability of this compound in samples and extracts during storage is a critical parameter to ensure that the measured concentration reflects the original amount present at the time of sampling. Degradation can lead to underestimation of the residue levels.

Studies on the parent compound, pirimiphos-methyl, provide insights into the stability of its metabolites. Pirimiphos-methyl has been found to be stable in milk for two months when stored at -14°C. fao.org In contrast to its short persistence on growing crops, pirimiphos-methyl demonstrates exceptional stability on stored products like grains. inchem.org However, high temperature and moisture can accelerate its degradation. inchem.org

Direct information on this compound stability indicates it is a relatively stable metabolite. In a study on stored wheat, the level of the desethyl analogue remained below 0.05 mg/kg over a 32-week period, while the parent compound degraded significantly. This suggests that this compound, once formed, does not degrade rapidly under these storage conditions.

Conversely, some analytical methods have reported poor precision for this compound, which may be linked to stability issues under certain conditions. One study noted a high relative standard deviation (RSD) of 81.4% for N-desethyl-pirimiphos-methyl, suggesting potential instability during the analytical process or in the specific matrix tested (Daikenchuto, a herbal medicine). nih.gov For plant sample extracts stored in vials at 5-7°C, the parent compound was found to be stable for at least 7 days. fao.org However, a lack of comprehensive storage stability data for metabolites in animal tissues has been noted as a data gap in some evaluations. fao.org

Table 2: Stability Data for Pirimiphos-methyl and its Desethyl Metabolite

Reference Standards and Certified Reference Materials in Analytical Quality Assurance

The use of high-purity reference standards and Certified Reference Materials (CRMs) is indispensable for analytical quality assurance. These materials are essential for instrument calibration, method validation, and ensuring the traceability and comparability of analytical results.

Reference standards for this compound are commercially available from various suppliers. These standards are offered in different formats, such as neat (pure) material or as solutions in a specified solvent like acetonitrile at a certified concentration (e.g., 100 µg/mL). accustandard.comcwsabroad.com The availability of these standards, including isotopically labeled versions, is crucial for developing accurate quantitative methods, particularly for isotope dilution mass spectrometry. cwsabroad.com

Leading suppliers produce these reference materials under stringent quality management systems. For instance, materials are often produced under an ISO/IEC 17025 scope of accreditation, which specifies the general requirements for the competence of testing and calibration laboratories. lgcstandards.com Furthermore, some manufacturers are accredited to ISO 17034, which outlines the competence requirements for reference material producers, ensuring the reliability and scientific integrity of the data provided in the Certificate of Analysis. lgcstandards.com These certificates provide crucial information, including the compound's identity, purity, concentration, and storage requirements (e.g., store at -18°C or colder). accustandard.comlgcstandards.com

The use of CRMs in proficiency testing schemes and for internal quality control helps laboratories to verify the accuracy of their measurements and demonstrate their competence in the analysis of this compound.

Table of Compounds Mentioned

Occurrence and Distribution of Desethyl Pirimiphos Methyl in Environmental Compartments and Non Human Biota

Occurrence in Aquatic Ecosystems

The presence of desethyl pirimiphos-methyl (B1678452) in aquatic ecosystems is a result of the degradation of its parent compound, pirimiphos-methyl, which can enter water bodies through various pathways such as runoff from agricultural fields. regulations.gov

Pirimiphos-methyl and its metabolites can be introduced into aquatic environments through runoff and spray drift from treated areas. regulations.gov While specific data focusing solely on desethyl pirimiphos-methyl in water samples is limited in the provided search results, the behavior of the parent compound suggests a potential for its metabolites to be present. Pirimiphos-methyl itself has a low solubility in water, approximately 5 mg/l at 30°C. inchem.org It is also known to be readily absorbed from aqueous solutions by plastic containers, and it hydrolyzes under aqueous conditions with a half-life of about one day in sunlight under neutral conditions. epa.gov

Analysis of water samples for pirimiphos-methyl and its metabolites can be accomplished by extraction with n-hexane. epa.gov Due to the instability of these compounds in water, it is recommended that water samples be stored in aluminum containers under refrigeration. epa.gov

A study on the analysis of pesticide residues in water from paddy fields in Malaysia detected various organophosphorus pesticides, with limits of detection ranging from 0.01 to 0.088 μg/L and limits of quantification from 0.035 to 0.290 μg/L. researchgate.net While this study did not specifically report on this compound, it demonstrates the capability of analytical methods to detect low concentrations of pesticide residues in water.

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.01 - 0.088 µg/L | researchgate.net |

| Limit of Quantification (LOQ) | 0.035 - 0.290 µg/L | researchgate.net |

Pesticides that enter aquatic ecosystems can be taken up by organisms, leading to their accumulation in tissues. nih.gov The toxicity of pesticides to aquatic life is influenced by factors such as the type of pesticide, dose, exposure period, and species. mdpi.com Pirimiphos-methyl is classified as highly detrimental to aquatic organisms. mdpi.com

While direct measurements of this compound in aquatic organisms were not detailed in the provided search results, the known impact of the parent compound on aquatic life suggests that exposure and potential metabolism to this compound can occur. For instance, pirimiphos-methyl has been shown to be toxic to various aquatic invertebrates. rivm.nl

Occurrence in Terrestrial Ecosystems

In terrestrial environments, the fate of pirimiphos-methyl and its metabolites is influenced by soil properties and interactions with terrestrial organisms.

Pirimiphos-methyl exhibits very limited persistence and mobility in soil, with a half-life of less than one month in various soil types. inchem.org The primary metabolite found in soil is the hydroxypyrimidine parent, along with smaller quantities of related compounds. inchem.org A study on the residue behavior of pirimiphos-methyl in greenhouses found that on soil surfaces, the half-life was between 7.1 and 12 days. nih.gov

A large-scale study of pesticide residues in European agricultural soils analyzed for a wide range of active ingredients and metabolites. europa.eu While the specific results for this compound were not highlighted, the study provides a framework for understanding the extent of pesticide contamination in soils. The limit of quantification for most substances in this study was between 0.001 and 0.1 mg/kg. europa.eu

| Parameter | Value | Source |

|---|---|---|

| Half-life in various soil types | < 1 month | inchem.org |

| Half-life on greenhouse soil surfaces | 7.1 - 12 days | nih.gov |

Studies on the metabolism of pirimiphos-methyl in rats have identified this compound as a urinary metabolite. fao.org When rats were administered a single oral dose of 250 mg/kg, the main metabolites were O-2-ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (B77711) (desethyl-R402186) and 2-ethylamino-6-methylpyrimidin-4-ol in males. fao.org

In a feeding study with hens, those fed 32 ppm of pirimiphos-methyl for 7 days had maximum residues of 0.01 mg/kg in eggs, with no detectable residues in leg or breast muscle. fao.org Another study on hens showed the presence of a different metabolite, R4039, in the muscle. fao.org In cows, feeding studies indicated that pirimiphos-methyl residues were below the limit of quantification in all analyzed tissues, including fat. fao.org

A laboratory study assessed the susceptibility of 43 species of non-target invertebrates to pirimiphos-methyl. mdpi.comresearchgate.net The results showed a wide range of tolerance, with some species being highly sensitive and others more tolerant. mdpi.comresearchgate.net This indicates that the impact of pirimiphos-methyl and its metabolites can vary significantly among different terrestrial organisms.

Residue Monitoring in Agricultural Products and Feed

Monitoring programs for pesticide residues in agricultural products and animal feed provide data on the presence of compounds like pirimiphos-methyl and its metabolites.

In the European Union, a monitoring program for pesticide residues in food and feed is in place to ensure compliance with maximum residue levels (MRLs). minagric.gr A report on monitoring results for pesticide residues in feed in the Netherlands between 2002 and 2009 showed that the percentage of animal feed ingredients containing pirimiphos-methyl decreased after 2007. pops.int Pirimiphos-methyl was predominantly found in cereal-based feed ingredients. pops.int

In supervised trials, the application of pirimiphos-methyl to stored grains such as wheat, barley, oats, rye, and maize resulted in varying residue levels. fao.orginchem.org The degradation of pirimiphos-methyl on stored grains is influenced by moisture and temperature. inchem.org

| Crop | Residue Range (mg/kg) | Source |

|---|---|---|

| Wheat | 1.8 - 4.5 | fao.org |

| Barley | 0.74 - 3.7 | fao.org |

| Oats | 2.9 | fao.org |

| Rye | 1.9 | fao.org |

| Maize | 2.4 | fao.org |

Detection in Stored Grains (e.g., Wheat, Corn, Rice)

While pirimiphos-methyl is applied to stored grains to protect them from insect pests, its degradation can lead to the formation of metabolites, including this compound. Studies involving the application of radiolabelled pirimiphos-methyl to stored wheat and rice have shown that the primary degradation pathway involves hydrolysis of the phosphorus-ester side chain. In living plants, the N-desethyl metabolite is considered a major phosphorus-containing degradation product, but it is not significantly accumulated inchem.org. Research on grains treated with pirimiphos-methyl and stored for extended periods did not detect residues of the desethyl-analogue, indicating it is not a significant residue component in this context inchem.org.

Residues in Processed Grain Products (e.g., Bran, Flour, Bread)

The processing of treated grains into food products like flour and bread can influence the concentration and composition of pesticide residues. However, studies on the fate of pirimiphos-methyl during processing have shown that the this compound metabolite is not a concern in the final products. In a study using radio-labelled pirimiphos-methyl applied to flour, the subsequent analysis of milled products and both white and wholemeal breads did not detect the desethyl analogue inchem.org. This suggests that either the metabolite is not formed during processing or it is present at levels below the limit of detection inchem.org.

Table 1: Detection of this compound in Processed Grain Products Interactive data based on research findings.

| Processed Product | Detection Status of this compound | Research Context | Source |

| Milled Grain Products | Not Detectable | Analysis following treatment with radio-labelled pirimiphos-methyl. | inchem.org |

| White Bread | Not Detectable | Baking studies with flour dosed with radio-labelled pirimiphos-methyl. | inchem.org |

| Wholemeal Bread | Not Detectable | Baking studies with flour dosed with radio-labelled pirimiphos-methyl. | inchem.org |

Environmental Fate and Transport Dynamics of Desethyl Pirimiphos Methyl

Persistence and Degradation in Environmental Matrices

The persistence and degradation of a chemical compound in the environment are critical for understanding its potential for long-term impact. However, dedicated studies to quantify these parameters for Desethyl pirimiphos-methyl (B1678452) are limited.

Specific studies detailing the rate of degradation of Desethyl pirimiphos-methyl in soil are not available in the reviewed literature. Research on the parent compound, pirimiphos-methyl, indicates that its degradation in soil proceeds with a half-life ranging from 3.5 to 25 days, but the degradation pathway primarily leads to the formation of hydroxypyrimidine metabolites rather than significant amounts of this compound. rayfull.com Regulatory documents note that for pirimiphos-methyl, no specific environmental fate studies in soil or water were reported for its metabolites, as its primary use on stored grains results in limited environmental impact. fao.orgwiley.com

There is no specific data available regarding the rate of hydrolysis for this compound in aqueous environments. For the parent compound, pirimiphos-methyl, hydrolysis is a key degradation pathway, with its stability being pH-dependent. fao.org However, the hydrolysis kinetics of the Desethyl metabolite have not been independently characterized.

Information on the photodegradation of this compound is not available. The parent compound, pirimiphos-methyl, is known to be susceptible to photolysis, which contributes to its degradation in the environment. fao.orgfao.org The atmospheric lifetime of pirimiphos-methyl when exposed to OH radicals is estimated to be very short, around 1.6 hours. nih.gov However, similar studies have not been conducted for its Desethyl metabolite.

Environmental Mobility and Partitioning

The mobility of this compound in the environment, which dictates its potential to move into water bodies or leach through soil, has not been specifically studied. Its presence has been noted in various contexts, but generally at very low concentrations.

Quantitative data on the sorption of this compound to soil constituents, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not reported in the available literature. For the parent compound, pirimiphos-methyl, Koc values suggest it has low to no mobility in soil. nih.gov Without experimental data for the Desethyl metabolite, its potential for sorption remains uncharacterized.

The potential for this compound to leach through the soil profile or be transported via runoff is unknown due to the lack of data on its persistence and sorption characteristics. It has been identified as a minor metabolite of pirimiphos-methyl in various matrices, including stored grains and animal tissues. herts.ac.uktandfonline.com For example, in studies on wheat grain treated with pirimiphos-methyl, the concentration of the N-desethyl phosphorus compound was found to be extremely low, at approximately 0.05 mg/kg. inchem.orginchem.org In studies on Atlantic salmon, Desethyl-PM was present in lower concentrations than the parent compound and another metabolite, 2-DAMP. tandfonline.com Given its low detected levels, its contribution to leaching and runoff from agricultural applications of the parent compound is considered to be minimal. regulations.gov

Volatilization Potential

Direct scientific studies quantifying the specific volatilization potential of this compound, a metabolite of the organophosphate insecticide pirimiphos-methyl, are not extensively available in the public literature. However, insights can be drawn from the known behavior of its parent compound, pirimiphos-methyl.

The volatilization of a chemical is influenced by properties such as its vapor pressure and Henry's Law constant. For the parent compound, pirimiphos-methyl, the vapor pressure is approximately 1.5 x 10⁻⁵ mmHg (2.0 mPa) at 20°C. nih.govfao.org Its Henry's Law constant is estimated to be 6.0 x 10⁻⁷ atm-cu m/mole, which suggests that volatilization from moist soil or water surfaces is not expected to be a significant fate process. nih.gov

Despite this, some studies indicate that pirimiphos-methyl can be lost from surfaces, particularly plant leaves, through volatilization shortly after application. inchem.orgwho.int In contrast, other assessments based on its use patterns, such as in enclosed grain storage facilities or in cattle ear tags, conclude that volatilization is not an anticipated route of environmental exposure. regulations.gov European Food Safety Authority (EFSA) reports also suggest that contamination of the environment via volatilization and subsequent deposition can be precluded or should be minimized through adequate containment measures in storage facilities. wiley.com

Given that this compound is a degradation product, its environmental concentration and subsequent potential for volatilization are intrinsically linked to the fate of the parent compound. Without specific data on its physicochemical properties, its volatilization potential remains an area requiring further research.

Bioconcentration and Bioaccumulation in Non-human Organisms

This compound is a known metabolite of pirimiphos-methyl found in various organisms, indicating that as the parent compound is processed biologically, the metabolite can accumulate in tissues. fao.orgwiley.com

A notable study investigating the effects of dietary pirimiphos-methyl in Atlantic salmon (Salmo salar) provides direct evidence of the bioaccumulation of its metabolites. researchgate.nettandfonline.comtandfonline.com In this research, Atlantic salmon were fed a diet containing pirimiphos-methyl for 81 days. Analysis of the fish tissues revealed the presence of this compound (Desethyl-PM) along with the parent compound and another metabolite, 2-diethylamino-6-methylpyrimidin-4-ol (2-DAMP). researchgate.nettandfonline.com

Desethyl-PM was found in the fillet, kidney, liver, and bile of the salmon, although generally at lower concentrations than the parent compound and the 2-DAMP metabolite. researchgate.nettandfonline.com In the liver, Desethyl-PM and 2-DAMP were the main metabolites, accounting for approximately 90% of the total concentration of pirimiphos-methyl and its measured metabolites. tandfonline.com The concentration of Desethyl-PM in the bile was about four times higher than that of the parent compound, indicating that it is an important component of the metabolic excretion pathway. researchgate.nettandfonline.com

The table below summarizes the mean concentrations of this compound found in the tissues of Atlantic salmon from the study.

Data derived from graphical representations in a study on Atlantic salmon fed pirimiphos-methyl spiked feeds for 81 days. researchgate.net

The formation of this compound is not limited to fish. It has also been identified as a major metabolite in rats, particularly in males at high dose levels. fao.org

For context, the bioconcentration potential for the parent compound, pirimiphos-methyl, is considered high based on its octanol-water partition coefficient (log Kow = 4.12). nih.gov Calculated Bioconcentration Factors (BCF) for pirimiphos-methyl in fish have been estimated at 270 and 741. nih.gov However, the actual bioconcentration in an organism depends on its ability to metabolize the compound. nih.gov The presence of metabolites like this compound confirms that metabolic processes do occur, influencing the ultimate accumulation and persistence of these chemicals in organisms.

Ecotoxicological Relevance and Environmental Risk Assessment Considerations for Desethyl Pirimiphos Methyl

Role as a Transformation Product in Ecotoxicological Assessments

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established frameworks that consider the impact of significant metabolites. regulations.govregulations.gov For pirimiphos-methyl (B1678452), the EPA's human health risk assessment specifies that the des-ethyl metabolite should be included in the dietary risk assessment for certain commodities. regulations.gov Specifically, the residue definition for risk assessment purposes for treated plant commodities and livestock includes both the parent compound, pirimiphos-methyl, and its des-ethyl metabolite. regulations.gov This inclusion is based on factors derived from metabolism studies. regulations.gov

European authorities have also evaluated the metabolites of pirimiphos-methyl, noting that it is extensively metabolized in animals, with desethyl-R402186 (an identifier for desethyl pirimiphos-methyl) being one of the major metabolites found. wiley.com The determination of a transformation product's relevance in these assessments often depends on the amount formed, its potential for bioaccumulation, and its own ecotoxicological profile. researchgate.net

Metabolite Monitoring in Aquatic and Terrestrial Ecotoxicity Studies

The monitoring of this compound is a key aspect of understanding the environmental fate and impact of its parent compound. Studies in both aquatic and terrestrial organisms have identified it as a product of metabolic breakdown.

In aquatic environments, research on Atlantic salmon (Salmo salar) has provided detailed insights. When salmon were exposed to pirimiphos-methyl through their feed, Desethyl-PM was identified as one of two main metabolites in various tissues, including fillet, liver, kidney, and bile. tandfonline.comresearchgate.net The presence of this metabolite in fish indicates that it is readily metabolized by aquatic species. tandfonline.com While the metabolite 2-(diethylamino)-4-hydroxy-6-methylpyrimidin (2-DAMP) was generally more dominant, Desethyl-PM was consistently detected. tandfonline.comresearchgate.net

Table 1: Concentration of Pirimiphos-methyl (PM) and its Metabolites in Atlantic Salmon Tissues After 81 Days of Dietary Exposure (Data sourced from a 2020 study on farmed Atlantic salmon). researchgate.net

| Tissue | Analyte | Concentration (nmol kg⁻¹ ww) Mean ± SD |

| Fillet | PM | 1.9 ± 0.6 |

| Desethyl-PM | 0.3 ± 0.1 | |

| 2-DAMP | 2.2 ± 0.7 | |

| Kidney | PM | 10.9 ± 3.8 |

| Desethyl-PM | 1.4 ± 0.6 | |

| 2-DAMP | 10.4 ± 3.5 | |

| Liver | PM | 11.2 ± 4.2 |

| Desethyl-PM | 2.0 ± 0.8 | |

| 2-DAMP | 29.8 ± 11.4 | |

| Bile | PM | 7.9 ± 5.6 |

| Desethyl-PM | 30.6 ± 18.2 | |

| 2-DAMP | 142.9 ± 77.0 |

In terrestrial animals, metabolism studies required for pesticide registration have also identified this compound. In studies on rats, it was found to be a major urinary metabolite, particularly in males at high dose levels of the parent compound. fao.org Similarly, studies in lactating goats have shown that pirimiphos-methyl is extensively metabolized, with this compound being among the major metabolites identified. fao.orgwiley.com

Environmental Monitoring and Risk Assessment Frameworks

The integration of significant transformation products into environmental monitoring and risk assessment frameworks is crucial for robust regulatory oversight. researchgate.nethpc-standards.com For pirimiphos-methyl, regulatory agencies have explicitly defined when its des-ethyl metabolite must be considered.

Table 2: Inclusion of this compound in U.S. EPA Risk Assessments for Pirimiphos-methyl (Based on the EPA's Summary of Metabolites and Degradates to be included in the Risk Assessment). regulations.gov

| Matrix | Residues Included in Risk Assessment | Residues Included in Tolerance Expression |

| Plants (Treated Commodity) | Pirimiphos-methyl + des-ethyl metabolite | Pirimiphos-methyl |

| Plants (Rotational Crop) | Pirimiphos-methyl + des-ethyl metabolite | Pirimiphos-methyl |

| Livestock (Ruminant) | Pirimiphos-methyl + des-ethyl metabolite | Pirimiphos-methyl |

| Livestock (Poultry) | Pirimiphos-methyl | Pirimiphos-methyl |

These frameworks highlight a modern approach to pesticide evaluation, which recognizes that the environmental impact is not limited to the parent compound alone. By monitoring for and assessing the risks of key transformation products like this compound, a more complete picture of environmental and food safety can be achieved. researchgate.netwhiterose.ac.ukhpc-standards.com

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Desethyl pirimiphos-methyl (B1678452) in various environmental and biological matrices are fundamental to risk assessment. While current methods like gas chromatography (GC) are effective, there is a continuous drive to develop more sensitive and specific analytical techniques. wiley.com

Future research should focus on:

Advanced Chromatographic Methods: Exploring the potential of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could offer lower detection limits and greater specificity. These techniques can simultaneously analyze the parent compound, pirimiphos-methyl, and its metabolites, including Desethyl pirimiphos-methyl, providing a more comprehensive residue profile.

Immunoassays and Biosensors: The development of rapid, field-deployable screening tools such as enzyme-linked immunosorbent assays (ELISAs) or electrochemical biosensors specific to this compound would enable real-time monitoring and quicker response to contamination events.

Matrix-Specific Extraction and Clean-up: Research into novel solid-phase extraction (SPE) sorbents and simplified sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can improve recovery rates and reduce matrix interference, leading to more accurate quantification. nih.gov A modified QuEChERS method using NH2 sorbent has been shown to be effective for the determination of multiple pesticide residues, including N-desethyl-pirimiphos-methyl, in complex matrices. nih.gov

A comparison of current and emerging analytical techniques is presented in Table 1.

Table 1: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and detects by mass-to-charge ratio. | Well-established, good for volatile compounds. | May require derivatization for less volatile metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds based on polarity and detects by mass-to-charge ratio. | High sensitivity and specificity for a wide range of compounds. researchgate.net | Higher instrument cost. |

| Immunoassays (e.g., ELISA) | Utilizes antibody-antigen binding for detection. | Rapid, high-throughput, suitable for screening. | Potential for cross-reactivity, may not be as quantitative as chromatographic methods. |

| Biosensors | Employs a biological recognition element coupled to a transducer. | Potential for real-time, in-situ measurements. | Still in development for specific metabolites like this compound. |

Comprehensive Modeling of Environmental Fate and Distribution (e.g., PBPK models)

Understanding the environmental journey of this compound is critical for predicting its potential impact. Physiologically Based Pharmacokinetic (PBPK) models, also referred to as Physiologically Based Toxicokinetic (PBTK) models, are powerful tools for simulating the absorption, distribution, metabolism, and excretion of chemicals in organisms. tandfonline.comresearchgate.net

Future research in this area should include:

Development of Specific PBPK Models: Creating PBPK models specifically for this compound in various species (e.g., fish, birds, mammals) will allow for more accurate predictions of tissue-specific accumulation and potential toxicity. A two-compartment PBPK model has been developed for the disposition of dietary pirimiphos-methyl and its metabolites, including Desethyl-PM, in Atlantic salmon. tandfonline.com This model helps to simulate the long-term feed-to-fillet transfer of the pesticide and its metabolites under realistic farming conditions. tandfonline.com

Integration of Environmental Factors: Incorporating environmental variables such as temperature, pH, and soil composition into fate and transport models will provide a more realistic picture of how this compound behaves in different ecosystems. researchgate.netwhiterose.ac.uk

Cross-Species Extrapolation: PBPK models can facilitate the extrapolation of toxicokinetic data from laboratory animals to humans and wildlife, reducing the need for extensive animal testing. researchgate.net

A study on Atlantic salmon demonstrated that while the parent compound, pirimiphos-methyl, had low retention, its metabolites, including Desethyl-PM, were identified in various tissues. tandfonline.com The model predicted that under constant exposure to high levels of pirimiphos-methyl in feed, the fillet concentrations of Desethyl-PM would be around 0.3 nmol kg⁻¹. tandfonline.com

Research on Remediation and Mitigation Strategies for Environmental Contamination (if applicable to metabolite)

In instances where environmental contamination with pirimiphos-methyl and its metabolites occurs, effective remediation strategies are necessary. Research into the degradation and removal of this compound from soil and water is an important area of focus.

Potential research avenues include:

Bioremediation: Investigating the use of microorganisms capable of degrading organophosphate pesticides could offer an environmentally friendly and cost-effective cleanup solution. mdpi.comresearchgate.net Identifying specific bacterial or fungal strains that can metabolize this compound would be a significant advancement.

Phytoremediation: Exploring the potential of certain plant species to absorb and break down this compound from contaminated soil and water.

Advanced Oxidation Processes: Studying the effectiveness of techniques like ozonation, UV/H₂O₂, and photocatalysis for the chemical degradation of this compound in water treatment systems.

Adsorption Technologies: Developing and testing novel adsorbent materials, such as activated carbon or diatomaceous earth, for their efficiency in removing this compound from water. nih.gov

Table 2: Potential Remediation Strategies for Organophosphate Metabolites

| Strategy | Description | Applicability to this compound |

|---|---|---|

| Bioremediation | Use of microorganisms to break down contaminants. | Promising, requires identification of specific degrading microbes. mdpi.comresearchgate.net |

| Phytoremediation | Use of plants to remove or degrade pollutants. | Potentially effective, needs research on suitable plant species. |

| Advanced Oxidation | Chemical processes that generate highly reactive hydroxyl radicals. | Likely effective for water treatment, requires optimization. |

| Adsorption | Binding of contaminants to the surface of a material. | Proven effective for various pesticides, material selection is key. nih.gov |

Global Monitoring Programs and Data Harmonization

The global trade of agricultural commodities necessitates a coordinated international approach to monitoring pesticide residues, including metabolites like this compound.

Future efforts should be directed towards:

Establishing Global Databases: Creating and maintaining comprehensive, publicly accessible databases of monitoring data for this compound from different countries and food commodities.

Harmonization of Regulatory Standards: Working towards the international harmonization of maximum residue limits (MRLs) for pirimiphos-methyl and its metabolites in food and feed. fao.org This would facilitate international trade and ensure a consistent level of consumer protection.

Standardization of Analytical Methods: Promoting the use of standardized and validated analytical methods across different laboratories and countries to ensure the comparability and reliability of monitoring data. europa.eu The European Human Biomonitoring Initiative (HBM4EU) is an example of a program that aims to harmonize biomonitoring to understand human exposure to chemicals. mdpi.com

Collaborative Research Programs: Fostering international collaborations to conduct large-scale monitoring studies and share information on the prevalence and trends of this compound contamination.

The implementation of such programs will provide a more robust and comprehensive understanding of the global distribution of this compound and support evidence-based risk management decisions.

Q & A

Basic Questions

Q. What analytical methods are recommended for detecting Desethyl pirimiphos-methyl in environmental samples?

- Answer: Common methods include surface-enhanced Raman spectroscopy (SERS) using deep learning networks (e.g., convolutional neural networks [CNN] for matrix-form spectral data), which achieved a determination coefficient (R²) of 0.9997 for pirimiphos-methyl in wheat extract . Flow-injection chemiluminescence (e.g., luminol-H₂O₂ systems) is also effective, with recovery rates of 94.7–113.0% in spiked wheat samples . For trace analysis, molecularly imprinted solid-phase extraction (MISPE) offers >80% recovery in water samples .

Q. What safety protocols are essential when handling this compound in laboratory settings?